

In-Depth Technical Guide to Ugilec 141 (CAS Number: 76253-60-6)

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Compound of Interest

Compound Name: *Ugilec 141*

Cat. No.: *B1166502*

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Executive Summary

Ugilec 141, identified by CAS number 76253-60-6, is a technical mixture of tetrachlorobenzyltoluenes (TCBTs). Introduced in the early 1980s as a substitute for polychlorinated biphenyls (PCBs), it was valued for its similar physicochemical properties, such as high stability, which made it suitable for use as a dielectric fluid in transformers and capacitors, and as a hydraulic fluid, particularly in the mining industry.^[1] However, due to its environmental persistence and toxicological profile that mirrors that of PCBs, its use has been restricted in many regions.^{[1][2][3]} This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, environmental fate, and analytical methodologies related to **Ugilec 141**, intended to support research and development activities.

Chemical and Physical Properties

Ugilec 141 is not a single compound but a complex mixture of approximately 70 different isomers of tetrachlorobenzyltoluene.^{[1][4]} The systematic IUPAC name is dichloro[(dichlorophenyl)methyl]methylbenzene, with an alternative synonym being monomethyl-tetrachloro-diphenyl methane.^[1] The structural complexity arising from the varied positions of the four chlorine atoms on the benzyl and toluene rings significantly influences its physicochemical and toxicological properties. While there are 96 theoretically possible isomers of dichlorobenzyl dichlorotoluene, the technical synthesis process limits the number of relevant isomers in the commercial mixture to 70 due to the minimal formation of 3,5-dichlorotoluene.^[4]

Table 1: Physicochemical Properties of **Ugilec 141**

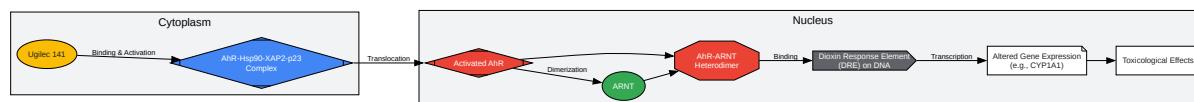
Property	Value	Reference
CAS Number	76253-60-6	[1]
EINECS Number	278-404-3	[1]
Molecular Formula	C ₁₄ H ₁₀ Cl ₄	[1]
Molecular Weight	320.05 g/mol	[1]
Water Solubility	5 µg/L at 20 °C	[1]
Vapor Pressure	0.05 Pa at 20 °C	[1]

Toxicology

The toxicological profile of **Ugilec 141** is of significant concern due to its similarity to PCBs. Studies have shown that **Ugilec 141** can induce a range of toxic effects, many of which are mediated through the activation of the aryl hydrocarbon receptor (AhR).

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation

Like many halogenated aromatic hydrocarbons, **Ugilec 141** and its constituent isomers can act as ligands for the AhR.[5] Activation of this ligand-dependent transcription factor initiates a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes and disruption of cellular processes.



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Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by **Ugilec 141**.

Comparative Toxicity with PCBs

A key study compared the toxicity of **Ugilec 141** with the commercial PCB mixture Aroclor 1254 and the highly toxic PCB congener 3,3',4,4'-tetrachlorobiphenyl (PCB-77) in Ah-responsive and Ah-nonresponsive mice. The study concluded that **Ugilec 141** induces toxicological changes that are qualitatively and quantitatively similar to those caused by Aroclor 1254, suggesting a comparable environmental and health risk.[6]

Table 2: Comparative Toxicological Effects of **Ugilec 141**, Aroclor 1254, and PCB-77 in Ah-Responsive Mice

Parameter	Ugilec 141	Aroclor 1254	PCB-77
Relative Liver Weight (% of body weight)	Increased	Increased	Increased
Cytochrome P450 Content (nmol/mg protein)	Increased	Increased	Increased
EROD Activity (pmol/min/mg protein)	Moderate Induction (150-250% increase)	High Induction (500- 800% increase)	Strong Induction
PROD Activity (pmol/min/mg protein)	Induced	Induced	Induced
Plasma Thyroxin (T4) Levels	Decreased (40-60% reduction)	Decreased (50-70% reduction)	Decreased
Plasma Retinol Levels	Decreased	Decreased	Decreased
Hepatic Retinoid Levels	Decreased	Decreased	Decreased
Liver Pathology	Hepatocytomegaly, fatty infiltration	Hepatocytomegaly, fatty infiltration	Hepatocytomegaly, fatty infiltration
Thyroid Pathology	Follicular cell hypertrophy	Follicular cell hypertrophy	Follicular cell hypertrophy

Data compiled from Murk et al., 1991.[\[6\]](#)

Endocrine Disruption and Oxidative Stress

Ugilec 141 is recognized as an endocrine disruptor, primarily through its effects on thyroid hormone homeostasis.[\[5\]](#) The reduction in plasma thyroxin levels can have profound impacts on development and metabolism. Furthermore, the metabolic activation of TCBTs can lead to the formation of reactive intermediates, such as quinones, which can undergo redox cycling and generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

[\[5\]](#)

Environmental Fate and Bioaccumulation

Due to its low water solubility and high lipophilicity, **Ugilec 141** is persistent in the environment and has a high potential for bioaccumulation in aquatic organisms. Its environmental behavior is similar to that of PCBs, raising concerns about its long-term impact on ecosystems. While specific bioaccumulation factors (BAF) and bioconcentration factors (BCF) for **Ugilec 141** are not readily available in the literature, its physicochemical properties strongly suggest that it will accumulate in the fatty tissues of organisms and biomagnify through the food chain.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of **Ugilec 141**.

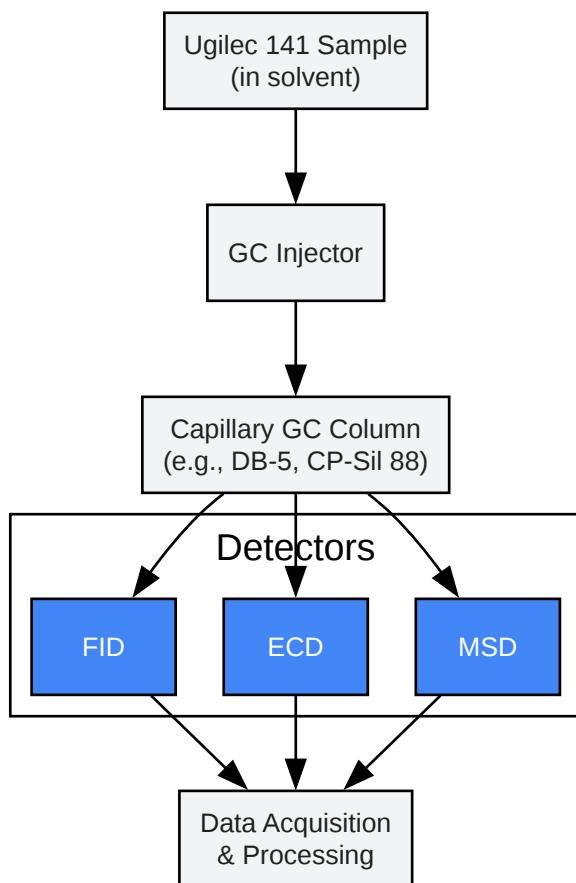
Isomer-Specific Determination of Tetrachlorobenzyltoluenes (TCBTs)

Objective: To identify and quantify the individual TCBT isomers in the technical mixture **Ugilec 141**.

Methodology (based on Ehmann and Ballschmiter, 1989):^[4]

- Sample Preparation: Dilute the **Ugilec 141** technical mixture in a suitable solvent (e.g., hexane).
- Gas Chromatography (GC):
 - Instrumentation: High-resolution gas chromatograph.
 - Columns: Use of multiple capillary columns with different polarities is recommended for optimal separation of the 70 isomers. The original study utilized DB-5, DB-1701, and CP-Sil 88 columns.^[4]
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: An optimized temperature gradient is crucial for separating the numerous isomers.

- Detection:
 - Flame Ionization Detector (FID): For general quantification.
 - Electron Capture Detector (ECD): For high sensitivity towards the chlorinated TCBT isomers.
 - Mass Spectrometry (MSD): For positive identification of individual isomers. In Selected Ion Monitoring (SIM) mode, monitor the molecular ion (m/z 318.0), the $M+2$ isotope ion (m/z 320.0), and a characteristic fragment ion (e.g., $M-Cl$ at m/z 283.0).^[4]



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Figure 2: Workflow for the Isomer-Specific Analysis of **Ugilec 141**.

In Vivo Toxicity Assessment in Mice

Objective: To compare the toxicological effects of **Ugilec 141** with those of PCBs.

Methodology (based on Murk et al., 1991):[\[6\]](#)

- Animals: Use both Ah-responsive (e.g., C57BL/6) and Ah-nonresponsive (e.g., DBA/2) strains of mice to investigate the role of the AhR.
- Dosing: Administer **Ugilec 141**, Aroclor 1254, PCB-77, or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- Sample Collection: After a specified exposure period, euthanize the animals and collect blood and liver tissue.
- Biochemical Analyses:
 - EROD and PROD Assays: Prepare liver microsomes and measure the activity of ethoxresorufin-O-deethylase (EROD) and pentoxyresorufin-O-deethylase (PROD) fluorometrically to assess CYP1A and CYP2B induction, respectively.
 - Plasma Thyroxin (T4) Analysis: Determine plasma T4 concentrations using a competitive protein-binding assay or radioimmunoassay (RIA).
 - Retinoid Analysis: Extract retinoids (retinol and retinyl esters) from plasma and liver tissue and quantify them using high-performance liquid chromatography (HPLC) with UV detection.
- Pathology: Perform histopathological examination of liver and thyroid tissue.

Bioaccumulation Study in Fish

Objective: To determine the bioconcentration factor (BCF) of **Ugilec 141** in an aquatic species.

Methodology (based on OECD Test Guideline 305):

- Test Organism: Select a suitable fish species (e.g., rainbow trout, zebrafish).
- Exposure System: Use a flow-through system to maintain a constant concentration of **Ugilec 141** in the water.

- Uptake Phase: Expose the fish to a sublethal concentration of **Ugilec 141** for a defined period (e.g., 28 days). Collect fish and water samples at regular intervals.
- Depuration Phase: Transfer the fish to clean, **Ugilec 141**-free water and continue sampling to determine the rate of elimination.
- Analysis: Analyze the concentration of **Ugilec 141** (as total TCBTs or specific isomers) in fish tissue and water samples using GC-ECD or GC-MS.
- Calculation: Calculate the BCF as the ratio of the concentration of **Ugilec 141** in the fish at steady-state to the concentration in the water.

Conclusion

Ugilec 141 is a complex mixture of chlorinated aromatic hydrocarbons with significant environmental and toxicological concerns. Its properties and effects are comparable to those of PCBs, primarily acting through the AhR signaling pathway to induce a range of adverse outcomes, including endocrine disruption and oxidative stress. The detailed analytical and toxicological protocols provided in this guide are intended to facilitate further research into the mechanisms of action, environmental fate, and potential remediation strategies for this class of compounds. Given its persistence and toxicity, continued monitoring and research are essential to fully understand and mitigate the risks associated with **Ugilec 141**.

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